Selective CYP11B2 Inhibition: 74-Fold Discrimination Over CYP11B1 Defines 4-Oxochroman-8-carbonitrile's Steroidogenic Profile
4-Oxochroman-8-carbonitrile demonstrates a pronounced selectivity for inhibiting human CYP11B2 (aldosterone synthase) over rat CYP11B1 (steroid 11β-hydroxylase). The compound's IC50 for human CYP11B2 is 33 nM, whereas its IC50 for rat CYP11B1 is 2,440 nM, yielding a selectivity ratio of approximately 74-fold in favor of CYP11B2 [1]. This degree of isoform selectivity is not a universal property of chroman-8-carbonitriles; for comparison, a structurally distinct chroman derivative reported in the literature (CHEMBL4067000) exhibited an IC50 of 98 nM for human CYP11B1, indicating a >3-fold difference in target preference [2]. The differential is critical for research applications where selective modulation of aldosterone production is required without concomitant disruption of cortisol biosynthesis.
| Evidence Dimension | CYP11B2 vs. CYP11B1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 33 nM; CYP11B1 IC50 = 2,440 nM |
| Comparator Or Baseline | Comparator: CHEMBL4067000 (related chroman derivative) CYP11B1 IC50 = 98 nM |
| Quantified Difference | Target compound CYP11B2 selectivity = 74-fold vs. CYP11B1; Comparator CYP11B1 IC50 is 98 nM (vs. target compound 2,440 nM) |
| Conditions | CYP11B2: Human enzyme expressed in hamster V79MZh cells, [1,2-3H]-11-deoxycorticosterone substrate. CYP11B1: Rat enzyme expressed in hamster V79MZh cells, [1,2-3H]-11-deoxycorticosterone substrate. |
Why This Matters
This data enables researchers requiring selective aldosterone synthase inhibition to prioritize this scaffold over less selective alternatives, reducing off-target effects in steroidogenic pathway studies.
- [1] BindingDB. (2025). BDBM50439057 / CHEMBL2417553: 4-Oxochroman-8-carbonitrile CYP11B1 and CYP11B2 Inhibition Data. View Source
- [2] BindingDB. (2025). BDBM50249044 / CHEMBL4067007: Chroman Derivative CYP11B1 Inhibition Data. View Source
